![molecular formula C12H16ClN3O B13492694 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is a synthetic organic compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. Subsequent nucleophilic substitution reactions and amidation steps lead to the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include various N-oxides, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Nicotinic acid derivatives: Compounds derived from nicotinic acid exhibit similar chemical reactivity and applications.
Imidazole-containing compounds: These compounds have comparable pharmacological properties and are used in similar research contexts
Uniqueness
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is unique due to its specific combination of a pyrrolidine ring, a pyridine ring, and an acetamide group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C12H16ClN3O |
|---|---|
Peso molecular |
253.73 g/mol |
Nombre IUPAC |
2-chloro-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H16ClN3O/c13-8-12(17)14-9-10-4-3-5-11(15-10)16-6-1-2-7-16/h3-5H,1-2,6-9H2,(H,14,17) |
Clave InChI |
OXFJUXIACPVBKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC(=N2)CNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


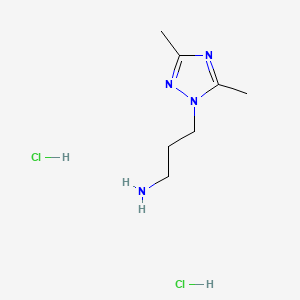
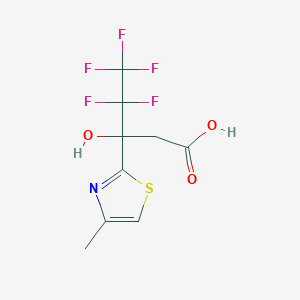
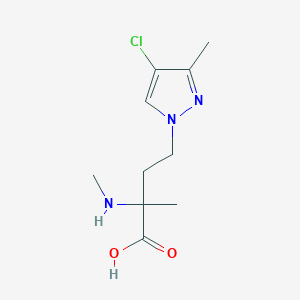

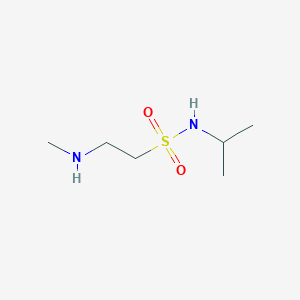

![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
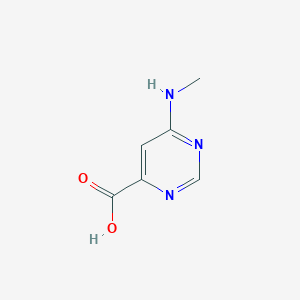
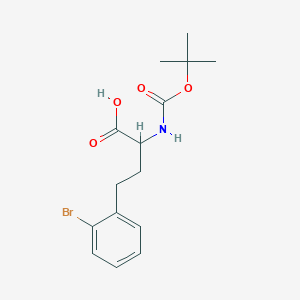



![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
